molecular formula C19H16BrNO4 B14876194 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1H-pyrrol-2(5H)-one

4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B14876194
M. Wt: 402.2 g/mol
InChI Key: DCMUIOBAPQIHIU-ICFOKQHNSA-N
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Description

4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with various functional groups, including a benzoyl group, a bromophenyl group, a hydroxy group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often include refluxing in ethanol or other suitable solvents and the use of catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-5-phenyl-3-hydroxy-1-(2-hydroxyethyl)-1H-pyrrol-2(5H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1H-pyrrol-2(5H)-one: Contains a chlorine atom instead of bromine, which may lead to different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1H-pyrrol-2(5H)-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it suitable for specific chemical transformations and potentially enhancing its biological activity.

Properties

Molecular Formula

C19H16BrNO4

Molecular Weight

402.2 g/mol

IUPAC Name

(4Z)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C19H16BrNO4/c20-14-8-6-12(7-9-14)16-15(17(23)13-4-2-1-3-5-13)18(24)19(25)21(16)10-11-22/h1-9,16,22-23H,10-11H2/b17-15-

InChI Key

DCMUIOBAPQIHIU-ICFOKQHNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Br)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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